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Introduction to Capsicum Domestication and Pungency
Evolution

The genus Capsicum, belonging to the Solanaceae family, represents one of the most significant plant

models for studying the evolution of specialized metabolism in domesticated plants. The evolutionary

emergence of pungency is considered a derived trait within the Capsicum genus, with capsaicinoid content

varying considerably between species and cultivars. Capsicum has undergone an extensive evolutionary

history spanning approximately 17 million years, with domestication events occurring relatively recently in

this timeline, around 3000 BC in regions of Mexico and South America [1]. The unique pungency

characteristic of chili peppers results from a group of specialized secondary metabolites known as

capsaicinoids, which are synthesized and accumulated predominantly in the fruit placenta [2] [3].

The five principal domesticated Capsicum species—C. annuum, C. chinense, C. frutescens, C. baccatum,

and C. pubescens—exhibit remarkable diversity in their pungency profiles, ranging from non-pungent bell

peppers to extremely pungent habanero and ghost peppers [1]. This diversity reflects both natural

evolutionary processes and human selection pressures during domestication and specialization. Recent

phylogenomic studies using ribosomal DNA have revealed complex phylogenetic relationships within the

genus, with species such as C. frutescens intermingled with C. eximium in one subclade and C. chinense in
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another, suggesting ongoing evolutionary diversification and potential introgression events between

species [1].

The biosynthesis of capsaicinoids is thought to have evolved as a defense mechanism against mammalian

herbivores and fungal pathogens [4]. Interestingly, birds—which are important seed dispersers for Capsicum

species—are insensitive to capsaicinoids due to structural differences in their TRPV1 receptors, creating an

evolutionary scenario where pungency provides a selective advantage by deterring mammalian seed

predators while not affecting avian seed dispersers [4]. Understanding the evolutionary trajectory of

pungency during Capsicum domestication requires integrating data from genomics, metabolomics, and

transcriptomics to elucidate the genetic and regulatory changes underlying the observed chemical diversity.

Chemical Properties and Biosynthesis of
Homocapsaicin

Molecular Structure and Characteristics

Homocapsaicin is one of the five major capsaicinoids found in Capsicum fruits, alongside capsaicin,

dihydrocapsaicin, nordihydrocapsaicin, and homodihydrocapsaicin [5]. Chemically, homocapsaicin is

classified as an acidic amide and shares the characteristic vanillyl group common to all capsaicinoids, but

differs in its acyl chain structure. Specifically, homocapsaicin features a 9-methyldec-trans-7-enoic acid

fatty acid chain, which is one carbon longer than the 8-methylnonanoic acid chain found in the most

abundant capsaicinoid, capsaicin [3]. This molecular structure consists of a vanillyl group bonded to an

amide linkage and an extended hydrophobic alkyl chain that contains a double bond, contributing to its

amphiphilic properties and unique biological activities [3].

The general chemical structure of capsaicinoids makes them resistant to ionizing radiation but susceptible to

thermal degradation at temperatures exceeding 80°C, where cleavage of the carbon-nitrogen bond occurs,

producing vanillyl group and acyl chain fragments [3]. Homocapsaicin, like other capsaicinoids, is soluble

in medium to low polarity solvents such as alcohols, methanol, ethanol, and acetonitrile, with the latter

being particularly effective for extraction purposes [3]. The phenolic functional group within the vanillyl

moiety enables homocapsaicin to undergo phase transfer under basic conditions, forming a phenolate ion

that can create salts in the presence of metals, thereby increasing its solubility in aqueous environments [3].
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Biosynthetic Pathway

The biosynthesis of homocapsaicin occurs primarily in the placental tissue of developing Capsicum fruits,

where the necessary biosynthetic enzymes are most highly expressed [3]. The pathway involves the

convergence of two distinct metabolic routes: the phenylpropanoid pathway, which provides the

vanillylamine precursor, and the branched-chain fatty acid pathway, which supplies the specific acyl chain

precursors [6].

Phenylpropanoid Pathway: This pathway begins with the amino acid phenylalanine, which

undergoes sequential transformations through the actions of phenylalanine ammonia-lyase (PAL),

cinnamic acid-4-hydroxylase (C4H), and other enzymes to ultimately yield vanillylamine [2] [6]. The

phenolic 4-OH group in the vanillylamine structure is particularly important for the biological activity

of the resulting capsaicinoids.

Branched-Chain Fatty Acid Pathway: This pathway initiates from the branched-chain amino acids

valine or leucine, which undergo transamination, decarboxylation, elongation, and reduction to

form the specific fatty acid precursors for different capsaicinoids [3]. For homocapsaicin biosynthesis,

the pathway produces 9-methyldec-trans-7-enoic acid through a series of enzymatic reactions

involving a specialized fatty acid synthase complex [3].

The final step in homocapsaicin biosynthesis involves the enzymatic condensation of vanillylamine with

9-methyldec-trans-7-enoic acid, catalyzed by the enzyme capsaicin synthase (CS) [6]. This condensation

reaction requires Mg²⁺, ATP, and coenzyme A (CoA) as cofactors [6]. The resulting homocapsaicin is then

stored in vesicles within the placental tissue, where it accumulates throughout fruit development until

reaching peak levels typically between 40-60 days post-anthesis [5].

Table 1: Major Capsaicinoids in Capsicum Fruits and Their Structural Characteristics

Capsaicinoid Fatty Acid Chain
Carbon
Atoms

Double
Bonds

Relative
Abundance

Capsaicin 8-methyl-6-
nonenoyl

9 1 40-80%

Dihydrocapsaicin 8-methylnonanoyl 9 0 20-50%
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Capsaicinoid Fatty Acid Chain
Carbon
Atoms

Double
Bonds

Relative
Abundance

Nordihydrocapsaicin 7-methylnonanoyl 9 0 5-15%

Homocapsaicin 9-methyldec-7-
enoyl

10 1 1-5%

Homodihydrocapsaicin 9-methyldecanoyl 10 0 1-5%

Quantitative Analysis of Homocapsaicin During
Domestication

Variation Across Capsicum Species and Cultivars

The content of homocapsaicin and other capsaicinoids exhibits substantial variation across different

Capsicum species and cultivars, reflecting both genetic determinants and the impact of human selection

during domestication. Recent metabolomic studies have revealed that the total capsaicinoid content can

vary by several orders of magnitude between wild and domesticated accessions, with generally higher levels

observed in wild species such as C. annuum var. glabriusculum (chiltepin) compared to many domesticated

cultivars [2]. In a comprehensive study examining three cultivars of C. chinense ('Bode', 'Habanero', and

'Habanero Roxo'), the total capsaicinoids content ranged from 1.00 mg g⁻¹ fresh weight in 'Bode' pepper to

3.86 mg g⁻¹ fresh weight in 'Habanero Roxo' pepper, with homocapsaicin consistently representing a minor

component of the total capsaicinoid profile [5].

Notably, the ratio of individual capsaicinoids remains relatively consistent within species but shows

distinct patterns across genetic lineages. In most Capsicum varieties, capsaicin and dihydrocapsaicin

collectively account for approximately 80-90% of the total capsaicinoids, while homocapsaicin typically

represents between 1-5% of the total capsaicinoid content [5]. This consistent ratio suggests that the

biosynthetic machinery responsible for capsaicinoid production exhibits substrate preferences that are

genetically programmed and conserved across the genus, though environmental factors can modulate the

absolute quantities produced.
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Table 2: Capsaicinoid Content in Capsicum chinense Varieties During Fruit Development

Cultivar
Development
Stage (DAP)

Total Capsaicinoids
(mg/g FW)

Capsaicin
Content (%)

Homocapsaicin
Content (%)

'Bode' 35 0.45 81.2% 1.8%

'Bode' 42 0.68 82.5% 1.7%

'Bode' 49 0.86 83.1% 1.6%

'Bode' 56 1.00 84.3% 1.5%

'Habanero' 35 0.52 82.7% 1.9%

'Habanero' 42 0.79 83.4% 1.8%

'Habanero' 49 1.08 84.1% 1.7%

'Habanero' 56 1.33 85.2% 1.6%

'Habanero
Roxo'

35 1.85 83.5% 2.1%

'Habanero
Roxo'

42 2.64 84.2% 2.0%

'Habanero
Roxo'

49 3.42 85.7% 1.9%

'Habanero
Roxo'

56 3.86 86.3% 1.8%

Changes During Fruit Development and Ripening

The accumulation of homocapsaicin and other capsaicinoids follows a developmental trajectory that is

conserved across Capsicum species, with concentrations gradually increasing during fruit development until

reaching a maximum, followed by a decline during over-ripening. Studies tracking capsaicinoid progression
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in C. chinense fruits have demonstrated that the maximum content of both total capsaicinoids and

individual compounds, including homocapsaicin, is typically reached between 40-60 days post-anthesis

(DPA), though the exact timing varies between cultivars [5]. For instance, in the Cayenne pepper (C. annuum

L.), total capsaicinoid content reaches a peak concentration of approximately 1,789 μmol/kg fresh weight

before undergoing a sharp 32% decrease, followed by a more gradual decline until 80 days of ripening [7].

The developmental regulation of capsaicinoid biosynthesis involves the coordinated expression of genes in

both the phenylpropanoid and branched-chain fatty acid pathways. Transcriptomic analyses have revealed

that the expression of key biosynthetic genes, including PAL, C4H, COMT, and CS, increases during fruit

development in parallel with capsaicinoid accumulation, reaching maximum levels around 40 DPA before

declining [6]. This pattern of gene expression corresponds with the observed capsaicinoid accumulation

profile, suggesting transcriptional control plays a crucial role in determining homocapsaicin content

during fruit development. Additionally, the degradation of capsaicinoids in later ripening stages has been

attributed to the action of peroxidases that become active as the fruit matures [6].

Genomic and Transcriptomic Regulation of Pungency

Genetic Control of Capsaicinoid Biosynthesis

The genetic basis underlying capsaicinoid biosynthesis and its variation during Capsicum domestication

involves both structural genes directly encoding biosynthetic enzymes and regulatory genes controlling

their spatial and temporal expression. Key loci identified through genetic mapping and molecular studies

include the Pun1 locus, which encodes a putative acyltransferase (AT3) that is specifically expressed in the

placenta of pungent genotypes and shows highest expression coinciding with peak capsaicinoid

accumulation [6]. Interestingly, while initially thought to encode capsaicin synthase (CS), it was later

established that Pun1 is related to the development of vesicles where capsaicinoids accumulate rather than

their direct production, though these vesicles are essential for the pungent phenotype [6].

The Pun1 locus exhibits dominant behavior in determining pungent genotypes, with non-pungent varieties

often containing loss-of-function mutations in this gene [6]. Another important genetic element is the csy1

gene, which was isolated and found to code for the actual CS enzyme responsible for the final condensation

reaction in capsaicinoid biosynthesis [6]. The expression patterns of csy1 parallel capsaicinoid accumulation
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during fruit development, confirming its central role in homocapsaicin and other capsaicinoid production.

Additional quantitative trait loci (QTLs) have been identified that contribute to the variation in capsaicinoid

levels between cultivars, indicating a complex genetic architecture underlying pungency variation in

domesticated Capsicum [6].

Recent advances in genomics, particularly the development of telomere-to-telomere (T2T) gap-free

genomes for C. annuum and its wild non-pungent relative C. rhomboideum, have provided unprecedented

resources for identifying genetic changes associated with pungency evolution during domestication [8].

Comparative genomic analyses between these species have revealed disrupted coding and regulatory

regions of key biosynthesis genes in non-pungent species, as well as conserved placenta-specific accessible

chromatin regions that likely permit tissue-specific biosynthetic gene coregulation and capsaicinoid

accumulation [8]. These genomic resources are accelerating the identification of causal genetic variants

underlying pungency differences between wild and domesticated Capsicum populations.

Transcriptomic Insights into Pungency Regulation

Transcriptomic analyses comparing cultivated peppers with their wild progenitors have provided crucial

insights into the regulatory networks controlling capsaicinoid biosynthesis and how these networks have

been altered during domestication. A comprehensive study integrating metabolomic and transcriptomic data

between the cultivated pepper BB3 (mildly pungent) and its wild progenitor chiltepin (highly pungent)

revealed significant differences in the expression of genes associated with capsaicinoid biosynthesis

pathways [2]. Specifically, researchers identified 412 differentially expressed genes (DEGs) associated with

capsaicinoid accumulation, of which 18 genes (14 transcription factors, 3 capsaicinoid biosynthetic genes,

and 1 UDP-glycosyltransferase) were deemed key regulators due to their high connectivity coefficients [2].

The transcriptomic data revealed that downregulation of these hub genes during early fruit developmental

stages in the cultivated pepper leads to reduced pungency compared to its wild progenitor [2]. Particularly

noteworthy was the identification of a putative UDP-glycosyltransferase, GT86A1, which is thought to

affect the stabilization of capsaicinoids and showed significantly different expression patterns between the

cultivated and wild accessions [2]. These findings suggest that domestication has acted upon transcriptional

regulators of the capsaicinoid biosynthetic pathway, resulting in reduced expression of key genes and

consequently lower homocapsaicin and total capsaicinoid content in cultivated varieties compared to their

wild relatives.
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The evolution of tissue-specific pungency represents another important aspect of capsaicinoid regulation.

Research has revealed conserved placenta-specific accessible chromatin regions in Capsicum fruits, which

likely allow for tissue-specific biosynthetic gene coregulation and capsaicinoid accumulation [8]. These

regulatory elements, which are maintained in both pungent and non-pungent varieties, help explain why

capsaicinoid biosynthesis is restricted to the placental tissue despite the presence of functional biosynthetic

genes throughout the plant, highlighting the importance of epigenetic mechanisms in controlling pungency

patterns in Capsicum fruits.

Experimental Methodologies for Capsaicinoid Analysis

Metabolite Extraction Protocols

The accurate quantification of homocapsaicin and other capsaicinoids requires carefully optimized

extraction methodologies to ensure efficient compound recovery while maintaining chemical stability. The

most widely employed approach involves ultrasound-assisted extraction (UAE), which enhances

extraction efficiency through cavitation effects that improve solvent penetration into plant tissues [5]. A

standardized protocol derived from multiple studies involves the following steps:

Sample Preparation: Fresh pepper fruits are freeze-dried and crushed into a fine powder using a

mixer mill with zirconia beads for 1.5 minutes at 30 Hz [9]. For developmental studies, fruits should

be harvested at precise days post-anthesis and the placental tissue specifically dissected for analysis, as

this region contains the highest concentration of capsaicinoids [4].

Extraction Procedure: Approximately 100 mg of powdered sample is accurately weighed and

extracted overnight at 4°C with 1.0 mL of 70% aqueous methanol [9]. Alternative extraction solvents

include acetonitrile, which has been recognized as providing the highest solubility for capsaicinoids, or

ethanol for food-grade extractions [3]. The inclusion of ultrasound treatment (typically 10-15 minutes

at 35-45 kHz) significantly improves extraction efficiency [5].

Extract Cleanup: Following centrifugation at 10,000 × g for 10 minutes, the supernatant extracts are

purified using CNWBOND Carbon-GCB SPE Cartridges to remove interfering pigments and other

compounds [9]. The eluate is then filtered through a 0.22 μm SCAA-104 membrane prior to

chromatographic analysis [9].
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It is important to note that capsaicinoids are susceptible to thermal degradation and should be processed at

controlled temperatures, ideally below 80°C, to prevent decomposition [3]. Additionally, the acidic amide

structure of capsaicinoids makes them susceptible to alkaline hydrolysis, so neutral pH conditions should be

maintained throughout the extraction process unless specific derivatives are targeted.

Analytical Quantification Techniques

The separation and quantification of homocapsaicin from other capsaicinoids requires high-resolution

analytical techniques, with reverse-phase ultra-high performance liquid chromatography (RP-UHPLC)

coupled with various detection methods being the current standard:

Chromatographic Separation: A typical UHPLC method utilizes a C18 column (e.g., 100 × 2.1 mm,

1.8 μm particle size) maintained at 40°C, with a mobile phase consisting of water with 0.1% acetic

acid (solvent A) and methanol with 0.1% acetic acid (solvent B) [5]. The elution gradient typically

starts at 60% B, increasing to 80% B over 8 minutes, then to 95% B at 10 minutes, holding for 2

minutes before re-equilibration, with a flow rate of 0.4 mL/min [5].

Detection Methods: Fluorescence detection (FL) provides excellent sensitivity for capsaicinoids,

with excitation at 280 nm and emission at 325-345 nm offering optimal detection limits for

homocapsaicin [5]. Alternative detection methods include mass spectrometry (MS) using

electrospray ionization in positive mode, which provides superior specificity and enables structural

confirmation through fragmentation patterns [9].

Quantification Approach: Quantification typically employs external calibration curves constructed

using authentic standards of capsaicin and dihydrocapsaicin [5]. For homocapsaicin, which often

lacks commercially available pure standards, relative response factors based on structurally similar

capsaicinoids are commonly applied, with correction factors of 0.92-0.97 typically used relative to

capsaicin [5].

The following workflow diagram illustrates the key steps in capsaicinoid analysis from sample preparation to

quantification:
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Data Processing &
Quantification

Click to download full resolution via product page

Capsaicinoid Analysis Workflow: From sample collection to quantitative analysis

Omics Approaches for Comprehensive Analysis

Advanced omics technologies have become indispensable tools for elucidating the complex regulation of

homocapsaicin and other capsaicinoids during Capsicum domestication:

Metabolomics: Comprehensive metabolite profiling using liquid chromatography-mass

spectrometry (LC-MS) enables the simultaneous quantification of capsaicinoids alongside other

bioactive compounds, providing a holistic view of chemical changes during domestication [2]. Widely

targeted metabolomic approaches can detect over 500 metabolites in pepper fruits, allowing for

correlation analyses between capsaicinoids and other metabolic pathways [2].

Transcriptomics: RNA sequencing (RNA-Seq) of placental tissue at different developmental stages

identifies differentially expressed genes and co-expression networks associated with capsaicinoid

accumulation [2]. Time-series transcriptomics across fruit development reveals the temporal regulation

of biosynthetic genes and identifies key transcription factors that may have been targeted during

domestication [2].

Genomics: Comparative genome analysis between pungent and non-pungent varieties, facilitated by

T2T gap-free genomes, identifies structural variations and nucleotide polymorphisms in coding and

regulatory regions of capsaicinoid biosynthetic genes [8]. These analyses can pinpoint specific genetic

changes responsible for reduced homocapsaicin content in domesticated peppers.

The integration of these multi-omics datasets through systems biology approaches provides a

comprehensive understanding of how genetic variation translates to metabolic differences through changes in

gene expression and enzyme activity, offering unprecedented insights into the molecular basis of pungency

evolution during Capsicum domestication.

Research Applications and Future Directions
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Implications for Drug Development and Therapeutics

The unique pharmacological properties of homocapsaicin and other capsaicinoids have attracted significant

interest for drug discovery and therapeutic development. Capsaicinoids interact primarily with the transient

receptor potential vanilloid-1 (TRPV1) receptor, a nonselective cation channel involved in pain sensation,

thermoregulation, and various inflammatory processes [3] [6]. This interaction underlies both the pungent

sensation and the analgesic properties of capsaicinoids, as prolonged activation of TRPV1 leads to receptor

desensitization and subsequent pain relief [4] [6].

Current pharmaceutical applications of capsaicinoids include:

Topical Analgesics: Capsaicin-based formulations (0.025-0.1% concentration) are widely used for the

temporary relief of minor aches and pains associated with arthritis, muscle strains, and sprains [4]. A

high-concentration (8%) capsaicin transdermal patch (Qutenza) has been approved for the

management of post-herpetic neuralgia and demonstrates efficacy in neuropathic pain conditions [4].

Anti-Inflammatory Agents: The ability of capsaicinoids to modulate neurogenic inflammation

through TRPV1 receptor interactions has prompted research into their application for various

inflammatory disorders [6]. Studies have demonstrated that capsaicinoids can inhibit the production

and release of pro-inflammatory cytokines and neuropeptides, suggesting potential for managing

chronic inflammatory conditions [6].

Metabolic Disorders: Emerging evidence indicates that capsaicinoids may promote energy

metabolism and suppress fat accumulation, suggesting potential applications in managing obesity and

related metabolic syndromes [6] [10]. Clinical studies have shown that regular consumption of

capsaicinoids can increase energy expenditure and fat oxidation, supporting their potential as adjuncts

in weight management strategies [6].

Homocapsaicin specifically may offer therapeutic advantages over the more abundant capsaicin due to its

slightly modified structure, which could result in different receptor binding kinetics and metabolic profiles.

However, the relatively low abundance of homocapsaicin in natural sources has limited specific

pharmacological studies, creating opportunities for synthetic biology approaches to produce larger quantities

for detailed investigations.
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Future Research Directions

Several promising research directions emerge from current understanding of homocapsaicin evolution and

function in Capsicum domestication:

Biosynthetic Pathway Engineering: The elucidation of complete capsaicinoid biosynthetic pathways

enables metabolic engineering approaches to enhance homocapsaicin production in heterologous

systems or pepper varieties [6]. Synthetic biology strategies could optimize the production of specific

capsaicinoids like homocapsaicin for pharmaceutical applications by manipulating the substrate

specificity of key enzymes such as capsaicin synthase [6].

Precision Breeding Applications: The identification of genetic markers associated with

homocapsaicin content enables marker-assisted selection for developing pepper cultivars with

customized capsaicinoid profiles [8] [2]. Modern gene editing technologies like CRISPR-Cas9 could

precisely modify regulatory elements or structural genes to fine-tune homocapsaicin accumulation

without compromising other agronomic traits.

Comparative Evolutionary Studies: Expanding genomic resources to include additional wild

Capsicum species and landraces would provide a more comprehensive understanding of capsaicinoid

pathway evolution and identify novel genetic variants underlying chemical diversity [8]. Such studies

could reveal evolutionary trade-offs between different capsaicinoids and other protective compounds

that have been altered during domestication.

Clinical Translation: More extensive clinical studies are needed to elucidate the specific

pharmacological properties and therapeutic potential of homocapsaicin compared to other

capsaicinoids [6]. The development of non-pungent analogs through structural modification could

overcome current limitations in clinical applications due to irritation caused by traditional

capsaicinoids [6].

The integration of advanced genomics, metabolomics, and synthetic biology approaches holds tremendous

promise for unraveling the complex evolutionary history of homocapsaicin and other capsaicinoids while

developing innovative applications in medicine, agriculture, and industry.

Conclusion
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The evolution of pungency and homocapsaicin content in Capsicum domestication represents a compelling

model for understanding how specialized metabolism is shaped by both natural selection and human artificial

selection. Through the integration of chemical analyses, genomic studies, and comparative transcriptomics,

researchers have made significant progress in elucidating the genetic and biochemical basis of capsaicinoid

variation between wild and domesticated peppers. The recent development of complete telomere-to-telomere

genome assemblies for Capsicum species provides unprecedented resources for identifying the specific

genetic changes underlying reduced homocapsaicin content in domesticated varieties, while advanced

metabolomic methodologies enable precise quantification of these chemical changes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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